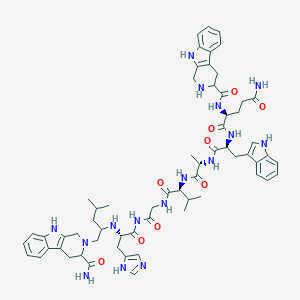

Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

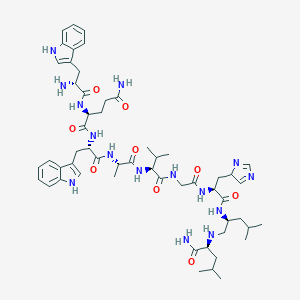

Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-, also known as bombesin-like peptide, is a neuropeptide that is found in the central nervous system and gastrointestinal tract of mammals. It is a member of the bombesin family of peptides, which includes bombesin, gastrin-releasing peptide, neuromedin B, and ranatensin. Bombesin (6-14) has been shown to have a variety of physiological effects, including the regulation of food intake, the modulation of gastrointestinal motility, and the stimulation of the release of gastrointestinal hormones.

Wirkmechanismus

The mechanism of action of bombesin (6-14) is not fully understood, but it is believed to involve the activation of specific receptors in the central nervous system and gastrointestinal tract. Bombesin (6-14) has been shown to bind to the gastrin-releasing peptide receptor and the neuromedin B receptor, both of which are G protein-coupled receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the physiological effects of bombesin (6-14).

Biochemical and Physiological Effects

In addition to its effects on food intake and gastrointestinal motility, bombesin (6-14) has been shown to have a variety of other biochemical and physiological effects. Studies have demonstrated that bombesin (6-14) can stimulate the release of insulin and glucagon, regulate blood glucose levels, and modulate the activity of the hypothalamic-pituitary-adrenal axis. Bombesin (6-14) has also been shown to have anxiogenic effects in rodents, suggesting a potential role in the regulation of anxiety and stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using bombesin (6-14) in lab experiments is its specificity for the gastrin-releasing peptide receptor and the neuromedin B receptor. This allows for the selective activation of these receptors without affecting other signaling pathways. However, one limitation of using bombesin (6-14) is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.

Zukünftige Richtungen

There are a number of future directions for research on bombesin (6-14). One area of interest is the development of novel therapeutics based on the structure and function of bombesin (6-14). Another area of research is the investigation of the role of bombesin (6-14) in the regulation of stress and anxiety, with potential implications for the treatment of anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of bombesin (6-14) and its effects on various physiological processes.

Synthesemethoden

The synthesis of bombesin (6-14) can be accomplished using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase peptide synthesis involves the synthesis of the peptide chain in solution. Both methods have been used successfully to synthesize bombesin (6-14) and other members of the bombesin family of peptides.

Wissenschaftliche Forschungsanwendungen

Bombesin (6-14) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the regulation of food intake, with studies showing that bombesin (6-14) can stimulate the release of the satiety hormone cholecystokinin and reduce food intake in rodents. Other studies have investigated the role of bombesin (6-14) in the regulation of gastrointestinal motility, with results suggesting that bombesin (6-14) can stimulate gastric emptying and intestinal transit.

Eigenschaften

CAS-Nummer |

140163-54-8 |

|---|---|

Molekularformel |

C55H79N15O9 |

Molekulargewicht |

1094.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C55H79N15O9/c1-29(2)18-36(26-62-43(49(58)73)19-30(3)4)66-54(78)45(22-35-25-59-28-64-35)67-47(72)27-63-55(79)48(31(5)6)70-50(74)32(7)65-53(77)44(21-34-24-61-41-15-11-9-13-38(34)41)69-52(76)42(16-17-46(57)71)68-51(75)39(56)20-33-23-60-40-14-10-8-12-37(33)40/h8-15,23-25,28-32,35-36,39,42-45,48,60-62H,16-22,26-27,56H2,1-7H3,(H2,57,71)(H2,58,73)(H,63,79)(H,65,77)(H,66,78)(H,67,72)(H,68,75)(H,69,76)(H,70,74)/t32-,35?,36-,39+,42-,43-,44-,45-,48-/m0/s1 |

InChI-Schlüssel |

VQUROLXOGWIFPF-RLSSODDRSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N |

SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Kanonische SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Synonyme |

ombesin (6-14), D-Trp(6)-Leu(13)-psi(CH2NH)-Leu(14)- RC 3120 RC-3120 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)

![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)